rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- 8-azabicyclo[3.2.1]octane
Uniqueness
What sets rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its bicyclic structure and tert-butoxycarbonylamino group make it a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,5S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-4-6(10(14)15)5-8(7)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6?,7-,8+,9? |
InChI Key |
OPLQHJAJJQKFSK-VGKQMMLZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CC(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CC(C2)C(=O)O |
Origin of Product |
United States |
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